Bienvenue dans la boutique en ligne BenchChem!

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide

Carbonic anhydrase inhibition Tumor-associated CA isoforms CA IX

Sourcing N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide for structure-activity relationship (SAR) studies or carbonic anhydrase (CA) isoform profiling? This low-molecular-weight (221.26 g/mol) thiazole sulfonamide provides the unsubstituted core scaffold—distinct from the 1,3,4-thiadiazole ring of acetazolamide and methazolamide—enabling unambiguous cross-scaffold comparisons. Its primary sulfamoyl and 2-acetamido handles support orthogonal derivatization. Secure research-grade lots (≥98% purity) for reproducible enzymatic assays and probe development.

Molecular Formula C5H7N3O3S2
Molecular Weight 221.25
CAS No. 113411-22-6
Cat. No. B2962236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide
CAS113411-22-6
Molecular FormulaC5H7N3O3S2
Molecular Weight221.25
Structural Identifiers
SMILESCC(=O)NC1=NC=C(S1)S(=O)(=O)N
InChIInChI=1S/C5H7N3O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9)
InChIKeyVDACKAUCWTUTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Sulfamoyl-1,3-thiazol-2-yl)acetamide (CAS 113411-22-6) — Chemical Identity and Carbonic Anhydrase Inhibitor Class


N-(5-Sulfamoyl-1,3-thiazol-2-yl)acetamide (CAS 113411-22-6) is a low-molecular-weight (221.26 g/mol) thiazole sulfonamide bearing a primary sulfamoyl group at the 5-position of the 1,3-thiazole ring and an acetamido substituent at the 2-position . The compound belongs to the sulfonamide class of carbonic anhydrase (CA) inhibitors and exhibits a predicted pKa of 9.10 ± 0.60 and a predicted density of 1.649 ± 0.06 g/cm³ . Its thiazole core distinguishes it from the 1,3,4-thiadiazole scaffold found in clinically established CA inhibitors such as acetazolamide and methazolamide [1]. This compound is commercially available as a research-grade building block and CA inhibitor reference standard, with vendor-reported purities of ≥95% to 98% .

Why N-(5-Sulfamoyl-1,3-thiazol-2-yl)acetamide Cannot Be Replaced by Generic CA Inhibitors


Substituting N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide with a generic CA inhibitor such as acetazolamide, methazolamide, or ethoxzolamide introduces confounding variables that undermine experimental reproducibility and procurement specificity. The core 1,3-thiazole heterocycle in this compound confers distinct physicochemical properties and metabolic liabilities compared to the 1,3,4-thiadiazole ring present in acetazolamide and methazolamide [1]. Acetazolamide, for instance, exhibits a Ki of 250 nM against hCA I and 12 nM against hCA II, whereas thiazole-based sulfonamides can be engineered for divergent isoform selectivity profiles [2]. Furthermore, acetazolamide undergoes extensive metabolic N-dealkylation via CYP450 enzymes, a clearance pathway that may differ substantially in the thiazole scaffold due to altered electronic distribution and enzyme recognition [3]. The absence of the thiadiazole nitrogen atoms in the thiazole ring alters hydrogen-bonding capacity and lipophilicity, directly affecting tissue penetration and off-target binding [1]. For researchers requiring a defined CA inhibitor with a thiazole scaffold—whether for SAR studies, probe development, or use as a synthetic intermediate—generic substitution with a thiadiazole-based CA inhibitor invalidates any structure-activity conclusions and introduces uncharacterized variables into the experimental system. The following quantitative evidence establishes exactly where this compound diverges from its closest analogs.

N-(5-Sulfamoyl-1,3-thiazol-2-yl)acetamide — Quantitative Differentiation Evidence Against Comparators


CA IX/CA XII Isoform Selectivity Profile vs. Acetazolamide

Thiazole sulfonamide derivatives structurally related to N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide exhibit distinct isoform selectivity profiles compared to the reference CA inhibitor acetazolamide (AAZ). In a comparative study of 1,3-thiazole sulfonamides, multiple thiazole-based compounds demonstrated superior inhibition of tumor-associated hCA IX and hCA XII relative to AAZ, which exhibits a Ki of 250 nM against hCA I, 12 nM against hCA II, 25 nM against hCA IX, and 5.7 nM against hCA XII [1]. Notably, specific thiazole sulfonamide analogs in this study achieved Ki values significantly below those of AAZ for the tumor-associated isoforms hCA IX and hCA XII, while maintaining reduced affinity for the ubiquitous cytosolic isoform hCA I [1]. This isoform selectivity pattern is a direct consequence of the thiazole scaffold's geometry, which positions the sulfamoyl zinc-binding group differently within the CA active site compared to the 1,3,4-thiadiazole ring of AAZ [2]. The thiazole core in N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide provides a distinct pharmacophoric geometry that enables differential engagement with isoform-specific residues lining the CA active site cavity [2].

Carbonic anhydrase inhibition Tumor-associated CA isoforms CA IX CA XII Isoform selectivity

Scaffold-Dependent Metabolic Stability: Thiazole vs. 1,3,4-Thiadiazole CA Inhibitors

The replacement of the 1,3,4-thiadiazole ring in acetazolamide with a 1,3-thiazole ring in N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide fundamentally alters the compound's metabolic liability. Acetazolamide, which contains a 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide core, undergoes extensive N-dealkylation and acetylation/deacetylation cycling catalyzed by CYP450 enzymes [1]. This metabolic pathway results in a plasma half-life of approximately 4-8 hours in humans and necessitates dose adjustments in renal impairment [1]. The thiazole scaffold, lacking the 3,4-diaza arrangement present in acetazolamide, exhibits altered electron density distribution across the heterocycle: the predicted pKa of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide (9.10 ± 0.60) differs from that of acetazolamide (7.2 at 25°C) [2], reflecting fundamental differences in the electronic environment of the sulfamoyl group. This electronic divergence directly impacts the susceptibility of the acetamido group to enzymatic hydrolysis and the overall rate of oxidative metabolism [1]. In head-to-head comparative studies of thiazole versus thiadiazole CA inhibitors, the thiazole scaffold consistently demonstrates distinct metabolic stability profiles, with reduced CYP-mediated clearance observed for thiazole-containing analogs [3].

Metabolic stability Scaffold comparison Pharmacokinetics Drug metabolism

Synthetic Accessibility and Commercial Purity Benchmarks

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide is commercially available from multiple suppliers at defined purity grades suitable for research applications. Vendor specifications include ≥95% purity (Chemenu, Cat. No. CM743987) and 98% purity (Leyan, Product No. 1726981) , with additional suppliers such as Chemscene listing 98% purity . The compound is synthesized via reaction of 2-aminothiazole with acetic anhydride under reflux conditions in ethanol, followed by recrystallization purification . This synthetic route contrasts with the multi-step procedures required for acetazolamide, which involves chlorosulfonation of 2-acetylamino-1,3,4-thiadiazole followed by amination [1]. The thiazole scaffold's commercial availability as a pre-formed sulfonamide building block enables direct incorporation into more complex molecular architectures without requiring de novo heterocycle construction or post-functionalization of the sulfamoyl group. LogP for N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide is reported as 1.60300 , indicating moderate lipophilicity suitable for both aqueous biochemical assays and organic-phase synthetic manipulations.

Synthetic building block Chemical procurement Purity Thiazole synthesis

Thiazole Scaffold Enables Non-CA Target Engagement: Aβ-Peptide Inhibition Activity

Thiazole sulfonamide compounds structurally related to N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide have been patented for their activity in inhibiting the production of Aβ-peptide, a key pathogenic factor in Alzheimer's disease [1][2]. U.S. Patent US7309709B2 and Patent Application US20080108675 specifically claim thiazole sulfonamide compounds of Formula (I) that inhibit Aβ-peptide production, with N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide representing the minimal pharmacophoric core of this chemotype [1][2]. In contrast, acetazolamide and other 1,3,4-thiadiazole sulfonamides are not reported to exhibit Aβ-peptide inhibitory activity, as this activity is scaffold-dependent and requires the specific geometric arrangement of the thiazole ring to engage γ-secretase or related APP-processing enzymes [3]. The patent literature explicitly distinguishes thiazole sulfonamides from thiadiazole CA inhibitors based on this Aβ-peptide inhibitory activity, positioning the thiazole scaffold as a privileged structure for targeting neurodegenerative pathways distinct from canonical CA inhibition [1]. Recent studies have further validated thiazole-sulfonamide derivatives as potent anti-Alzheimer's agents with dual CA inhibitory and Aβ-modulating activities [4].

Alzheimer's disease Aβ-peptide Neurodegeneration Thiazole sulfonamide

Thermal Stability and Physicochemical Handling Characteristics

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide exhibits a melting point of approximately 275 °C with decomposition, as determined in acetic acid solvent . This thermal stability profile differs from that of acetazolamide, which melts at 256-261 °C (decomposition) . The thiazole compound can be stored under ambient conditions (room temperature shipping within continental US) according to vendor specifications, though some suppliers recommend sealed dry storage at 2-8°C for long-term stability . The compound's molecular formula (C5H7N3O3S2) and relatively low molecular weight (221.26 g/mol) position it as a compact sulfonamide building block with topological polar surface area (TPSA) of approximately 102-139 Ų, suggesting moderate aqueous solubility suitable for in vitro assays without requiring specialized solubilization protocols . Vendor documentation indicates no hazardous surcharges associated with procurement, and the compound is classified for research use only .

Thermal stability Physicochemical properties Melting point Storage

N-(5-Sulfamoyl-1,3-thiazol-2-yl)acetamide — Validated Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies of Thiazole-Based Carbonic Anhydrase Inhibitors

Investigators developing isoform-selective CA inhibitors require the minimal thiazole sulfonamide pharmacophore as a baseline comparator. N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide serves as the unsubstituted core scaffold from which SAR expansion can proceed, enabling systematic evaluation of substitutions at the acetamido nitrogen and thiazole 4-position [1]. Unlike acetazolamide (which contains a 1,3,4-thiadiazole ring), this compound provides the correct heterocyclic framework for thiazole-based SAR studies, allowing direct comparison of potency shifts upon structural elaboration [1][2].

Negative Control or Reference Standard for Non-CA Thiazole Sulfonamide Assays

Given the patent-reported activity of structurally elaborated thiazole sulfonamides as Aβ-peptide production inhibitors, N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide serves as the minimal scaffold control in assays designed to differentiate CA-dependent from CA-independent activities [2][3]. Researchers evaluating novel thiazole sulfonamides for Alzheimer's disease applications can use this compound to establish baseline activity and confirm that observed effects are not attributable to the thiazole sulfonamide core alone but require specific substitution patterns [3].

Synthetic Intermediate for Complex Thiazole-Containing Molecules

The compound's 2-acetamido and 5-sulfamoyl functional groups provide orthogonal handles for further derivatization. The acetamido moiety can be hydrolyzed to the free amine for subsequent N-alkylation or acylation, while the primary sulfamoyl group can be alkylated or converted to sulfonyl chlorides for sulfonamide diversification . This bifunctional nature makes N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide a versatile building block for medicinal chemistry programs targeting CA-related diseases or exploring thiazole-based pharmacophores beyond CA inhibition . Commercial availability at 95-98% purity from multiple vendors ensures reliable sourcing for multi-step synthetic campaigns .

In Vitro CA Inhibition Profiling and Isoform Selectivity Screening

For laboratories conducting CA inhibition profiling across multiple human isoforms (hCA I, II, IV, IX, XII, XIV), N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide provides a thiazole-scaffold reference point to benchmark against thiadiazole standards such as acetazolamide [1]. The compound's predicted LogP (1.60) and moderate aqueous solubility facilitate direct use in stopped-flow CO₂ hydration assays or esterase activity assays without requiring DMSO concentrations that might artifactually affect enzyme activity. Inclusion of this compound in screening panels enables cross-scaffold comparisons that are essential for understanding how heterocycle geometry influences isoform selectivity and binding kinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.